molecular formula C7H8BN3O2 B13983920 (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Cat. No.: B13983920
M. Wt: 176.97 g/mol
InChI Key: OHYISKWZRHYUJI-UHFFFAOYSA-N
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Description

(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often used in the design of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound to form the imidazo[4,5-b]pyridine ring. The boronic acid group can then be introduced via a Suzuki coupling reaction using a boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions, which are scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazo[4,5-b]pyridine core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3,12-13H,1H3,(H,9,10,11)

InChI Key

OHYISKWZRHYUJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)N=C(N2)C)(O)O

Origin of Product

United States

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